N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
Overview
Description
N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound characterized by its trifluoromethyl group attached to a pyridine ring, which is further substituted with a methanamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-(trifluoromethyl)pyridine-2-carbaldehyde as the starting material.
Reductive Amination: The aldehyde group is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures to ensure the formation of the desired amine.
Industrial Production Methods:
Batch Process: The compound is synthesized in a batch process where the reagents are added sequentially under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Trifluoromethylated pyridine-2-carboxylic acids.
Reduction Products: Reduced trifluoromethylated pyridines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the development of materials with enhanced chemical and physical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
N-Methyl-4-(trifluoromethyl)aniline: Similar structure but with a different position of the trifluoromethyl group.
Sulfoxaflor: Contains a trifluoromethyl group and is used as an insecticide.
Uniqueness: N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-7(13-6)8(9,10)11/h2-4,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWJWFLOBKURR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743493 | |
Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-91-4 | |
Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.